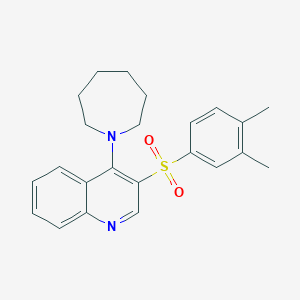

4-(Azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonylquinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Reaction Mechanisms and Synthesis

The reaction of isoquinoline 2-oxides with methylsulfinylmethyl carbanion has led to the synthesis of complex benz[d]azepines, providing insights into revised reaction mechanisms with potential applications in developing novel compounds for various scientific purposes (Takeuchi, Masuda, & Hamada, 1992). Similarly, the tandem synthesis of N-(4-hydroxyquinolin-2-yl)sulfonamides from sulfonoketenimides and isatoic anhydride showcases a novel class of derivatives with potential therapeutic implications (Yavari, Nematpour, & Askarian-Amiri, 2014).

Fluorescence-Based Applications

A twisted-intramolecular-charge-transfer (TICT) based ratiometric fluorescent thermometer demonstrates how structural modifications in sulfonylquinolines can lead to significant advancements in sensing technologies, offering precise temperature measurements with potential applications in various scientific fields (Chemical Communications, 2014).

Therapeutic Applications

The development of N1-azinylsulfonyl-1H-indoles as 5-HT6 receptor antagonists showcases the therapeutic potential of sulfonylquinoline derivatives, offering promising outcomes for cognitive and mood disorders. The specific compound demonstrated pro-cognitive and antidepressant-like properties, indicating its potential for further clinical applications (Zajdel et al., 2016).

Anticancer Research

Explorations into novel 4-aminoquinoline derivatives synthesized through a hybrid pharmacophore approach have shown significant anticancer activities, highlighting the utility of sulfonylquinoline derivatives in developing new therapeutic agents for cancer treatment. These compounds demonstrated efficacy across various cancer cell lines, indicating their potential as less toxic and more effective cancer treatments (Solomon et al., 2019).

Propiedades

IUPAC Name |

4-(azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-17-11-12-19(15-18(17)2)28(26,27)22-16-24-21-10-6-5-9-20(21)23(22)25-13-7-3-4-8-14-25/h5-6,9-12,15-16H,3-4,7-8,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHRADFARIMXLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonylquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4'-bipiperidin-1'-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2756503.png)

![2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2756504.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2756505.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2756506.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2756512.png)

![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2756514.png)

![4-[[4-(Methoxycarbonylamino)phenyl]sulfonylamino]benzoic acid](/img/structure/B2756515.png)

![(2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2756516.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2756517.png)

![6-(4-hydroxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2756522.png)